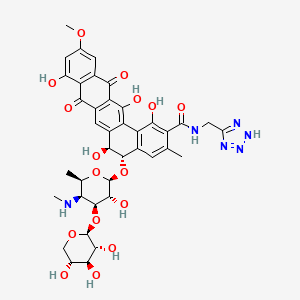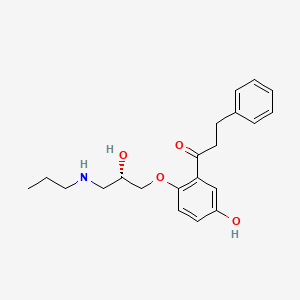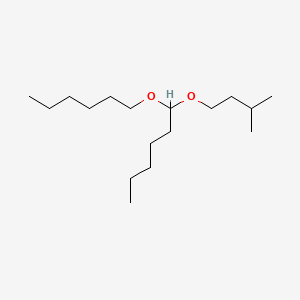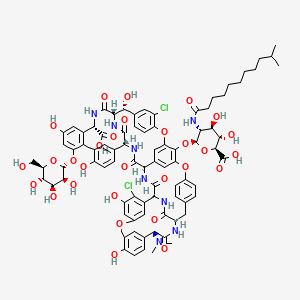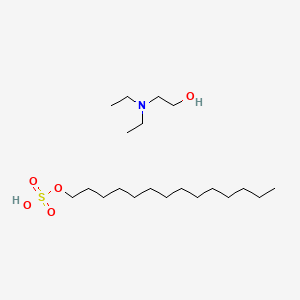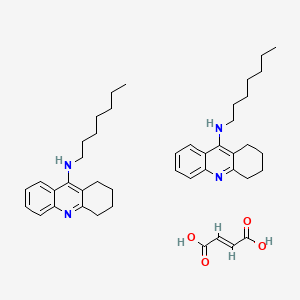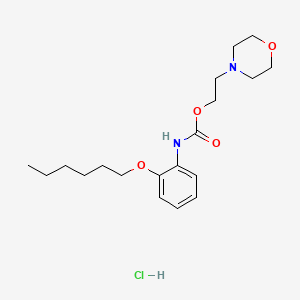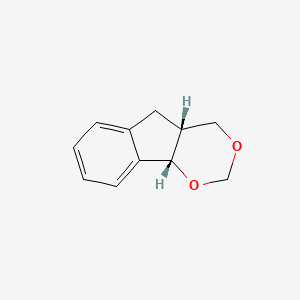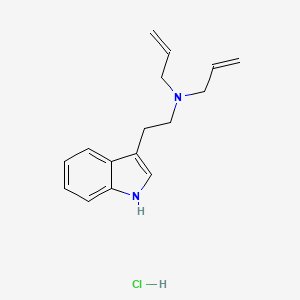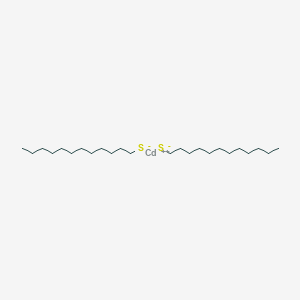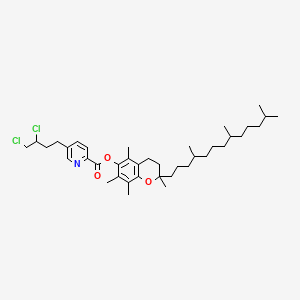
Ammonium, (2-hydroxypropyl)trimethyl-, (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2-hydroxypropyl)trimethyl-, (+)-, also known as (3-chloro-2-hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium compound. It is widely used in various fields due to its cationic nature, which allows it to interact with negatively charged molecules. This compound is particularly known for its applications in the modification of polymers, especially chitosan, to enhance their solubility and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (2-hydroxypropyl)trimethyl-, (+)- typically involves the reaction of trimethylamine with epichlorohydrin. The reaction is carried out in an aqueous medium, and the temperature is controlled to prevent the formation of by-products. The general reaction scheme is as follows :
Reaction of Trimethylamine with Epichlorohydrin:
Industrial Production Methods
In industrial settings, the production of ammonium, (2-hydroxypropyl)trimethyl-, (+)- is carried out in large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction equilibrium .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (2-hydroxypropyl)trimethyl-, (+)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloride ion.
Quaternization Reactions: It can quaternize other compounds, such as chitosan, to form quaternary ammonium derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Conditions: Reactions are typically carried out in aqueous or alcoholic solutions at controlled temperatures (30-50°C).
Major Products
Quaternary Ammonium Derivatives: These are the primary products formed when ammonium, (2-hydroxypropyl)trimethyl-, (+)- reacts with nucleophiles.
Aplicaciones Científicas De Investigación
Ammonium, (2-hydroxypropyl)trimethyl-, (+)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ammonium, (2-hydroxypropyl)trimethyl-, (+)- is primarily based on its cationic nature. The positively charged ammonium group interacts with negatively charged molecules, such as bacterial cell membranes, leading to disruption of the membrane integrity and subsequent cell death. This interaction also enhances the solubility and reactivity of modified polymers .
Comparación Con Compuestos Similares
Similar Compounds
- (3-chloro-2-hydroxypropyl)trimethylammonium chloride
- N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride
- Glycidyl trimethylammonium chloride
Uniqueness
Ammonium, (2-hydroxypropyl)trimethyl-, (+)- is unique due to its specific structure that allows for efficient quaternization of polymers, enhancing their solubility and antimicrobial properties. Its ability to form stable cationic derivatives makes it highly valuable in various applications, particularly in the biomedical field .
Propiedades
Número CAS |
28835-52-1 |
|---|---|
Fórmula molecular |
C6H16NO+ |
Peso molecular |
118.20 g/mol |
Nombre IUPAC |
[(2S)-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/C6H16NO/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/q+1/t6-/m0/s1 |
Clave InChI |
JPKKMFOXWKNEEN-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C[N+](C)(C)C)O |
SMILES canónico |
CC(C[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

